Ethyl 4-[[2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzoate
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Overview
Description
Ethyl 4-[[2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzoate is a useful research compound. Its molecular formula is C23H22N2O5 and its molecular weight is 406.438. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Ethyl 4-[[2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzoate, a compound of significant interest within chemical research, has been investigated for various potential therapeutic applications and its synthesis methods have been explored for the development of new pharmacological agents.
Antimicrobial Agents : Research conducted by Desai, N., Shihora, P. N., & Moradia, D. (2007) presents the synthesis and characterization of new quinazolines, including compounds structurally related to this compound, which have shown potential as antimicrobial agents against a variety of bacterial and fungal pathogens (Desai, Shihora, & Moradia, 2007).
Monoamine Oxidase Inhibitors : The synthesis of 2-substituted styryl-6-bromo-4-quinazolone 3-(4-benzhydrazides), closely related to the chemical structure , was explored by Misra, R. S., Dwivedi, C., & Parmar, S. S. (1980) for their monoamine oxidase inhibitory and anticonvulsant properties, indicating the compound's potential application in neuropsychiatric disorders treatment (Misra, Dwivedi, & Parmar, 1980).
Cytotoxic Evaluation for Cancer Treatment : A study by El-Deen, E. M. M., Anwar, M., & Hasabelnaby, S. (2016) on hexahydroquinoline derivatives containing benzofuran moiety, similar to this compound, revealed promising cytotoxic effects against human hepatocellular carcinoma cell lines, suggesting its application in cancer therapy (El-Deen, Anwar, & Hasabelnaby, 2016).
Regioselectivity in Organic Synthesis : The compound's role in understanding regioselectivity during the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was investigated by Batalha, P. N., et al. (2019), providing insights into the synthesis of pharmacologically active compounds with precise structural configurations (Batalha et al., 2019).
Biological Potentials and Molecular Docking : Research into new derivatives of quinazoline and quinazoline-4-one by Borik, R., & Hussein, Prof. Mohammed Abdalla (2021) explored the synthesis and biological potentials of compounds structurally akin to this compound. This study included molecular docking to predict interactions with biological targets, showcasing the compound's relevance in drug discovery and development (Borik & Hussein, 2021).
Mechanism of Action
Target of action
Compounds containing the indole nucleus, such as isoquinoline, have been found to bind with high affinity to multiple receptors .
Mode of action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Many bioactive aromatic compounds interact with their targets by fitting into a specific active site, causing a change in the target’s activity .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities, among others .
Properties
IUPAC Name |
ethyl 4-[[2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-3-13-25-14-12-18-19(22(25)27)6-5-7-20(18)30-15-21(26)24-17-10-8-16(9-11-17)23(28)29-4-2/h3,5-12,14H,1,4,13,15H2,2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQOGIJSQUIENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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